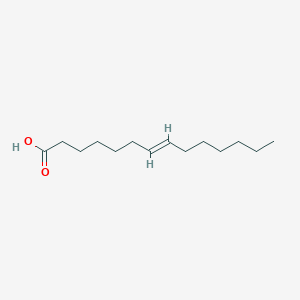
7-Tetradecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tetradecenoic acid is a tetradecenoic acid having its double bond in the 7-position.
Aplicaciones Científicas De Investigación
Microbial Applications
7-Tetradecenoic acid has been identified in various microbial species, notably Pyrococcus furiosus, where it plays a role in metabolic pathways. Its hydrophobic nature allows it to integrate into cellular membranes, influencing membrane fluidity and function .
Case Study: Pheromone Signaling in Drosophila Larvae
Research has shown that this compound acts as a contact-mediated pheromone in Drosophila larvae, influencing social behavior and attraction . In controlled experiments, larvae exhibited a strong preference for this compound at specific concentrations, demonstrating its potential utility in behavioral studies and pest management strategies.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against cancer cell lines. For instance, it has been isolated from plant extracts that exhibit cytotoxic effects on chronic myelogenous leukemia cells (K-562) with notable IC₅₀ values .
Data Table: Antiproliferative Activity of Fatty Acids
| Compound | Source | IC₅₀ (μg/mL) |
|---|---|---|
| This compound | Turraea vogelii | 14.27 |
| Other Fatty Acids | Various | Varies |
This table summarizes the cytotoxic effects of various fatty acids, including this compound, showcasing its potential as an anticancer agent.
Anti-Virulence Properties
In microbiological research, this compound has been studied for its anti-virulence properties against pathogens like Pseudomonas aeruginosa. It has been found to modulate virulence factors, making it a candidate for therapeutic applications aimed at reducing pathogenicity without killing the bacteria outright .
Case Study: Modulation of Pseudomonas aeruginosa Virulence
A study demonstrated that treatment with tetradecanoic acids, including this compound, resulted in altered virulence factor expression in Pseudomonas aeruginosa, suggesting its utility in developing new antimicrobial strategies focused on virulence inhibition rather than traditional antibiotic approaches .
Biochemical Research
The biochemical properties of this compound make it a valuable tool in metabolic studies. Its incorporation into lipid membranes allows researchers to study membrane dynamics and interactions with proteins and other biomolecules.
Application Example: Membrane Fluidity Studies
In vitro experiments have utilized this compound to assess changes in membrane fluidity under varying conditions, providing insights into how fatty acids influence cellular processes at the molecular level .
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
(E)-tetradec-7-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7+ |
Clave InChI |
ZVXDGKJSUPWREP-BQYQJAHWSA-N |
SMILES isomérico |
CCCCCC/C=C/CCCCCC(=O)O |
SMILES canónico |
CCCCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















